4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-ol
Description
4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-ol (CAS: 476474-11-0) is a heterocyclic compound featuring a fused pyrrolopyrazole core linked to a quinoline scaffold substituted with a pyridinyl group and a hydroxyl moiety at position 7. This compound belongs to a class of small-molecule inhibitors targeting the transforming growth factor-beta type I receptor (TβR-I), a critical mediator in TGF-β signaling pathways implicated in fibrosis, cancer progression, and immune regulation . Its structural design incorporates key pharmacophoric elements: the pyrrolopyrazole ring enhances binding affinity, while the quinoline-pyridine system facilitates hydrophobic interactions with the kinase domain . The hydroxyl group at position 7 contributes to hydrogen bonding, a feature critical for potency and selectivity .
Properties
IUPAC Name |
4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c25-13-6-7-14-15(8-10-22-17(14)12-13)19-18-5-3-11-24(18)23-20(19)16-4-1-2-9-21-16/h1-2,4,6-10,12,25H,3,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNICFYNWASODE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NN2C1)C3=CC=CC=N3)C4=C5C=CC(=CC5=NC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433199 | |
| Record name | 4-[2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476474-11-0 | |
| Record name | 4-[2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-ol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT5X3CS22S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and quinoline derivatives, have been known to interact with a broad range of biological targets.
Mode of Action
It’s worth noting that similar compounds have shown a wide range of interactions with their targets, leading to various biological activities.
Biological Activity
The compound 4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-ol (CAS No. 737791-20-7) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C20H16N4O
- Molecular Weight : 312.37 g/mol
- Structure : The compound features a quinoline core substituted with a pyrrolopyrazole moiety, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity :
- Antioxidant Properties :
- Antimicrobial Activity :
Biological Activity Data
Case Study 1: Dihydroorotate Dehydrogenase Inhibition
A study evaluated the efficacy of this compound in inhibiting DHODH. The results showed that it significantly reduced the proliferation of cells infected with measles virus, suggesting potential use as an antiviral agent. The IC50 value was found to be lower than that of established inhibitors like brequinar and teriflunomide .
Case Study 2: Antioxidant Evaluation
In vitro assays conducted on various cell lines demonstrated that the compound effectively scavenged free radicals and reduced oxidative stress markers. This suggests its potential role in protecting against conditions like neurodegeneration and cardiovascular diseases .
Case Study 3: Antimicrobial Assessment
The antimicrobial properties were tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, the incorporation of quinoline and pyrrolo-pyrazole units has been linked to enhanced cytotoxicity against human cancer cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains and fungi. This is particularly relevant in the context of increasing antibiotic resistance, making the search for novel antimicrobial agents critical.
Neuroprotective Effects
There is emerging evidence that compounds similar to 4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-ol may exhibit neuroprotective effects. Research has highlighted their potential in treating neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation.
Enzyme Inhibition
This compound has been investigated as a potential inhibitor of specific enzymes involved in disease processes. For example, it has shown activity against certain kinases and proteases, which are crucial targets in drug discovery for conditions such as cancer and inflammatory diseases.
Case Study 1: Anticancer Evaluation
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various quinoline derivatives, including those structurally related to the target compound. The results indicated significant inhibition of cell growth in breast and lung cancer cell lines, suggesting a mechanism involving apoptosis induction through mitochondrial pathways.
Case Study 2: Antimicrobial Screening
In an investigation reported in Antimicrobial Agents and Chemotherapy, derivatives of this compound were screened against multiple pathogens, including Staphylococcus aureus and Candida albicans. The findings demonstrated moderate to potent activity, highlighting the need for further optimization to enhance efficacy.
Comparison with Similar Compounds
Key Observations:
Potency : Galunisertib exhibits superior potency (IC50 = 9 nM) due to the 6-carboxamide group, which enhances hydrogen bonding with the kinase domain . The target compound (IC50 = 12 nM) retains strong activity, driven by its hydroxyl group .
Selectivity: The 6-methylpyridin-2-yl variant shows reduced potency (IC50 = 18 nM), suggesting steric hindrance from the methyl group may weaken binding . Conversely, LY2109761’s morpholinoethoxy group broadens selectivity to TβR-II, enabling dual inhibition .
Bulk Tolerance : The urea-linked dimer (4g) maintains activity despite its size, indicating the TβR-I ATP-binding pocket accommodates extended substituents .
Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
